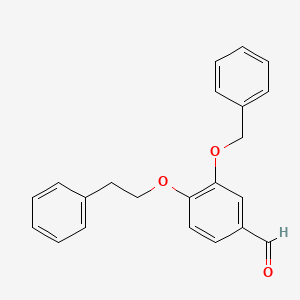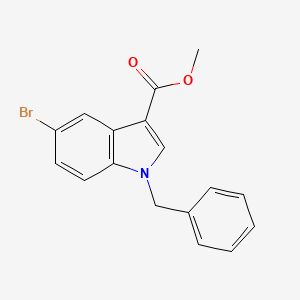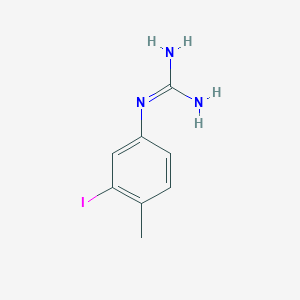
1-(3-Iodo-4-methylphenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Iodo-4-methylphenyl)guanidine is an organic compound that features a guanidine group attached to a phenyl ring substituted with an iodine atom at the 3-position and a methyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodo-4-methylphenyl)guanidine typically involves the reaction of 3-iodo-4-methylphenylamine with a guanidine derivative. One common method is to react the amine with an isothiocyanate to form a thiourea intermediate, which is then treated with a base to yield the desired guanidine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(3-Iodo-4-methylphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylguanidines.
科学的研究の応用
1-(3-Iodo-4-methylphenyl)guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(3-Iodo-4-methylphenyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with biological molecules, influencing their function. The iodine atom may also play a role in the compound’s activity by participating in halogen bonding interactions. These interactions can affect various pathways, including enzyme inhibition and receptor modulation.
類似化合物との比較
Similar Compounds
1-(3-Iodo-4-methylphenyl)thiourea: Similar structure but with a thiourea group instead of a guanidine group.
1-(3-Iodo-4-methylphenyl)urea: Contains a urea group instead of a guanidine group.
1-(3-Iodo-4-methylphenyl)amine: Lacks the guanidine group, only the amine group is present.
Uniqueness
1-(3-Iodo-4-methylphenyl)guanidine is unique due to the presence of both the guanidine group and the iodine atom, which confer specific chemical and biological properties. The guanidine group enhances the compound’s ability to form hydrogen bonds, while the iodine atom can participate in halogen bonding, making it a versatile compound for various applications.
特性
分子式 |
C8H10IN3 |
|---|---|
分子量 |
275.09 g/mol |
IUPAC名 |
2-(3-iodo-4-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10IN3/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChIキー |
JJWITJIAEJUOLT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N=C(N)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




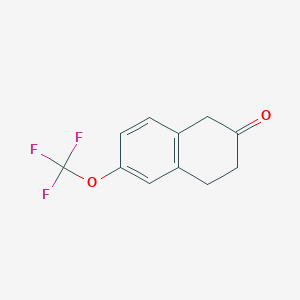
![2-[2-[3-(tert-Butoxy)-3-oxopropoxy]ethoxy]-N,N,N-trimethylethanaminium Bromide](/img/structure/B15334097.png)

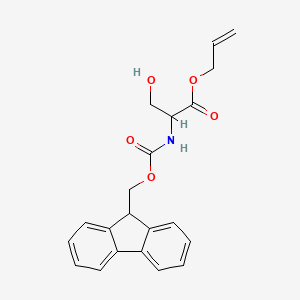
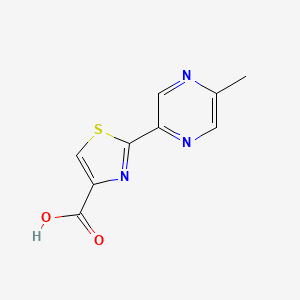
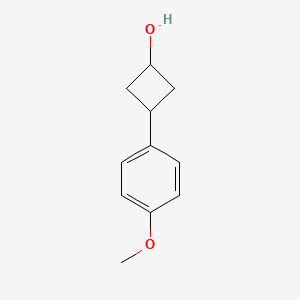

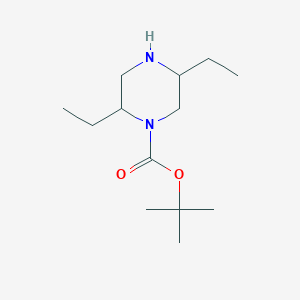
![8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15334156.png)
![2,5-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B15334168.png)
